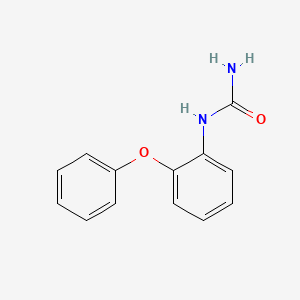

![molecular formula C8H13N3O2 B6143272 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 941209-04-7](/img/structure/B6143272.png)

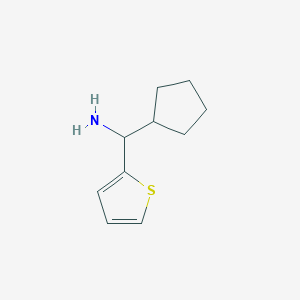

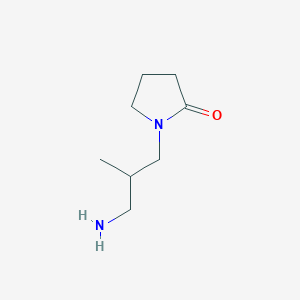

1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular weight of 183.21 . The IUPAC name for this compound is 1,3-dimethyl-5-[(methylamino)methyl]-2,4(1H,3H)-pyrimidinedione .

Physical and Chemical Properties Analysis

This compound has a predicted melting point of 142.06°C and a predicted boiling point of 265.7°C at 760 mmHg . The predicted density is 1.2 g/cm^3 and the predicted refractive index is n20D 1.51 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives Formation

1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione shows interesting behavior in chemical reactions. When reacted with alkylamides in liquid ammonia and an oxidizing agent, it produces 7-amino derivatives, displaying potential for regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994). Similarly, its reaction with hydrogen chloride in different solvents results in distinct chemical derivatives, demonstrating its versatile reactivity (Chepyshev et al., 2009).

Antibacterial Properties

Research on barbituric acid derivatives, including 5,5′-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones], has revealed their potential antibacterial activity. These compounds, synthesized via condensation with aromatic aldehydes, show effectiveness against bacteria like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, in some cases surpassing the efficacy of ampicillin (Shukla et al., 2019).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione are explored for their antiviral properties. For instance, novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from this compound, have been tested for their activity against hepatitis B virus, demonstrating moderate to high effectiveness (El‐Sayed et al., 2009).

Advanced Materials Synthesis

Further, this compound is involved in the synthesis of advanced materials like polyamides. Its derivatives, like 2-(1,3-dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid, are used in polycondensation reactions with diamines, leading to the formation of polyamides with potential applications in material science (Hattori & Kinoshita, 1979).

Antiparasitic Applications

Additionally, studies have highlighted its role in synthesizing compounds with antiparasitic activities. Derivatives like 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde show potential against parasites such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, opening avenues for new antiparasitic drugs (Azas et al., 2003).

Mecanismo De Acción

Target of Action

It’s suggested that the compound may interact with certain proteins or enzymes in the body .

Mode of Action

The compound’s mode of action is thought to be related to the inhibition of liver s9 protein activity, an enzyme necessary for DNA synthesis . This interaction could lead to changes in cellular processes, potentially affecting cell growth and division .

Biochemical Pathways

The compound’s interaction with liver s9 protein suggests it may influence pathways related to DNA synthesis and cell division .

Result of Action

It’s suggested that the compound may inhibit the growth and mutation of certain cells , potentially influencing cellular health and function.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with its targets and exerts its effects .

Análisis Bioquímico

Biochemical Properties

1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the compound’s role in modulating enzyme activity and influencing metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of dihydrofolate reductase, thereby reducing the availability of tetrahydrofolate, which is essential for DNA synthesis and repair . This inhibition leads to decreased cell proliferation and increased apoptosis in rapidly dividing cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory metabolic pathways and increased resistance to its inhibitory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and pathways . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of metabolic intermediates and oxidative stress . Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biochemical and cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis of nucleotides and DNA . The compound also affects the levels of metabolic intermediates, such as dihydrofolate and tetrahydrofolate, thereby modulating the overall metabolic flux . Additionally, it can alter the activity of cofactors, such as NADPH, which are essential for various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be actively transported across cell membranes by nucleoside transporters, facilitating its intracellular accumulation . The compound’s distribution is influenced by its affinity for binding proteins, which can sequester it in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s role in modulating cellular processes and biochemical reactions .

Propiedades

IUPAC Name |

1,3-dimethyl-5-(methylaminomethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-9-4-6-5-10(2)8(13)11(3)7(6)12/h5,9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDVWFXIYSXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=O)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)